(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide
Overview
Description
(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula C17H21NO3·HBr. It is a solid substance that is often used in various chemical and biological research applications. The compound consists of a benzylamine core substituted with methoxy groups at specific positions, making it a unique molecule with distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzyl chloride and 4-methoxybenzylamine.
Reaction: The 3,5-dimethoxybenzyl chloride is reacted with 4-methoxybenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate (3,5-dimethoxybenzyl)(4-methoxybenzyl)amine.
Hydrobromide Formation: The intermediate is then treated with hydrobromic acid to form the hydrobromide salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix and react the starting materials.
Purification: Employing techniques such as crystallization or recrystallization to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to halides.
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of complex molecules.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide
- (3,5-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide
- (3,5-Dimethoxybenzyl)(4-ethoxybenzyl)amine hydrobromide
Uniqueness
(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide is unique due to the specific positioning of the methoxy groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-19-15-6-4-13(5-7-15)11-18-12-14-8-16(20-2)10-17(9-14)21-3;/h4-10,18H,11-12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUKIDBFTJLWKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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